molecular formula C10H13NO B7906900 [1-(4-Aminophenyl)cyclopropyl]methanol

[1-(4-Aminophenyl)cyclopropyl]methanol

Cat. No.: B7906900
M. Wt: 163.22 g/mol
InChI Key: GKJDRRCZPHCTJA-UHFFFAOYSA-N
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Description

[1-(4-Aminophenyl)cyclopropyl]methanol is a cyclopropane-containing compound featuring a 4-aminophenyl group and a hydroxymethyl (-CH₂OH) substituent.

Properties

IUPAC Name

[1-(4-aminophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJDRRCZPHCTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method includes the reaction of 4-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction of the nitro group to an amino group and hydrolysis of the nitrile to a methanol group yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction steps, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(4-Aminophenyl)cyclopropyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH (Sodium hydride).

Major Products:

    Oxidation: 1-(4-Aminophenyl)cyclopropylmethanal or 1-(4-Aminophenyl)cyclopropylmethanoic acid.

    Reduction: 1-(4-Aminophenyl)cyclopropylmethane.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential precursor for the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: Used in the development of new materials with specific properties such as polymers or resins.

Mechanism of Action

The mechanism by which [1-(4-Aminophenyl)cyclopropyl]methanol exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The table below compares [1-(4-Aminophenyl)cyclopropyl]methanol with key structurally related compounds, emphasizing substituent variations and associated biological activities:

Compound Name Structural Features Biological Activity Reference
This compound Cyclopropane, 4-aminophenyl, hydroxymethyl Not directly reported; inferred potential from analogs
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone backbone, 4-aminophenyl, 4-methoxyphenyl Antimalarial (50% inhibition of PfFd-PfFNR interaction)
1-(4-Chlorophenyl)cyclopropylmethanone Cyclopropane, 4-chlorophenyl, piperazine Anticancer (MDA-MB-435 cell line) and antituberculosis (M. tb H37Rv strain)
1-[(4-Benzyloxyphenyl)-but-3-enyl]-1H-azoles Cyclopropane ring-opened, benzyloxy, azole substituent Antitubercular (MIC: 0.61 µg/mL) and antifungal activity
1-(Aminomethyl)cyclopropylmethanol Cyclopropane, aminomethyl, phenyl, hydroxymethyl Supplier-listed; no explicit activity reported

Key Observations

Role of the 4-Aminophenyl Group: In chalcone derivatives (e.g., ), the 4-aminophenyl group contributes to antimalarial activity by forming electrostatic interactions with target enzymes like PfFd-PfFNR . This suggests that the 4-aminophenyl moiety in this compound may similarly enhance binding to biological targets.

Impact of Cyclopropane Ring :

  • Cyclopropane-containing compounds, such as [1-(4-Chlorophenyl)cyclopropyl] derivatives, leverage ring strain to improve binding affinity and metabolic stability. For example, highlights cyclopropane-piperazine hybrids with dual anticancer and antituberculosis activities .

Substituent Effects: Chlorophenyl vs. Aminophenyl: Chlorophenyl derivatives () exhibit antitubercular activity, while aminophenyl analogs () show antimalarial effects, underscoring the role of electron-withdrawing vs. electron-donating substituents in modulating activity. Hydroxymethyl Group: The methanol group in this compound may act as a hydrogen-bond donor or participate in enzymatic oxidation pathways, similar to cyclopropyl alcohols discussed in , which inactivate flavoproteins via non-radical mechanisms .

Ring-Opening Reactions: describes cyclopropyl methanol derivatives undergoing acid-catalyzed ring-opening to form carbocation intermediates, which react with nucleophiles like azoles to generate bioactive antitubercular agents .

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